molecular formula C28H59NO14 B8098490 H2N-Peg14-OH

H2N-Peg14-OH

Cat. No.: B8098490
M. Wt: 633.8 g/mol
InChI Key: VDYXUUXKLNRRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H2N-Peg14-OH, also known as Amino-PEG14-alcohol, is a polyethylene glycol (PEG)-based compound. It is a PROTAC (proteolysis-targeting chimera) linker, which means it is used to connect two different ligands in the synthesis of PROTACs. PROTACs are designed to target and degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as potassium hydroxide and solvents like dichloromethane .

Industrial Production Methods: Industrial production of H2N-Peg14-OH follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as distillation and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Alkylated derivatives.

    Nucleophilic Addition: Hydroxylated products.

    Amidation: Amide derivatives

Scientific Research Applications

H2N-Peg14-OH is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:

    Chemistry: Used as a crosslinking agent and catalyst in various chemical reactions.

    Biology: Employed in the conjugation of biomolecules for the study of protein-protein interactions.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of hydrogels and other polymeric materials

Mechanism of Action

H2N-Peg14-OH functions as a linker in PROTACs, which are designed to degrade specific proteins. The compound connects a ligand that binds to an E3 ubiquitin ligase with another ligand that targets the protein of interest. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

H2N-Peg14-OH is unique due to its specific PEG chain length and functional groups. Similar compounds include:

This compound stands out due to its optimal chain length and functional groups, making it highly versatile for various applications in research and industry.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H59NO14/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYXUUXKLNRRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H59NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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